Home > Products > Screening Compounds P113035 > Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate - 2167976-45-4

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate

Catalog Number: EVT-2661126
CAS Number: 2167976-45-4
Molecular Formula: C9H13NO3
Molecular Weight: 183.207
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C9H13NO3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate” is characterized by a spirocyclic scaffold . The molecular weight is 183.204 Da and the monoisotopic mass is 183.089539 Da .

Overview

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework connected through a single atom. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is C11H15NO3, and it is recognized by the CAS number 2167976-45-4.

Synthesis Analysis

The synthesis of methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate typically involves several key steps:

  1. Formation of the Spirocyclic Core: The initial step often includes a cyclization reaction that generates the spirocyclic structure. This can be achieved using a suitable diol and an amine under acidic or basic conditions, which facilitates the formation of the desired spirocyclic framework.
  2. Introduction of the Methyl Group: The methyl group is incorporated through esterification, where a methyl ester is formed from the carboxylic acid derivative of the spirocyclic intermediate.
  3. Oxidation Steps: Subsequent oxidation reactions may be employed to introduce the keto group at the 7-position, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  4. Purification: After synthesis, purification processes such as recrystallization or chromatography are used to isolate the final product in high purity.

This multi-step synthetic pathway allows for the systematic construction of the compound while ensuring that each functional group is correctly positioned within the molecular structure .

Molecular Structure Analysis

The molecular structure of methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate features:

  • Spirocyclic Framework: The compound contains a spirocyclic core where two rings are fused together, providing rigidity and unique stereochemistry.
  • Functional Groups: It includes a methyl ester group at one end and a keto group at the 7-position, contributing to its reactivity and potential biological activity.

Structural Data

  • Molecular Formula: C11H15NO3
  • Molecular Weight: Approximately 209.25 g/mol
  • IUPAC Name: Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate

The structural representation can be derived from its SMILES notation, which provides insights into its connectivity and stereochemistry .

Chemical Reactions Analysis

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate exhibits several potential chemical reactions due to its functional groups:

  1. Nucleophilic Substitutions: The presence of the carbonyl group allows for nucleophilic attack, which can lead to various substitution reactions.
  2. Reduction Reactions: The keto group can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Ester Hydrolysis: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new chemical entities .

Mechanism of Action

Research into related spirocyclic compounds suggests that they may act on various biochemical pathways, potentially influencing processes such as neurotransmitter release or enzyme activity. Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound .

Physical and Chemical Properties Analysis

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate possesses several notable physical and chemical properties:

Applications

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate has potential applications in several scientific fields:

  1. Medicinal Chemistry: Its unique structure may contribute to developing new pharmaceuticals targeting central nervous system disorders or other therapeutic areas.
  2. Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules due to its functional groups' reactivity.
  3. Research Applications: As a novel chemical entity, it may be used in biochemical studies to explore mechanisms of action related to spirocyclic compounds.

The ongoing research into this compound's properties and reactions will likely expand its applications in both academic and industrial settings .

Spirocyclic Scaffold Design & Synthetic Methodologies

Strategic Incorporation of 6-Azaspiro[3.4]octane Motifs in Drug Discovery

The 6-azaspiro[3.4]octane motif exemplifies a privileged scaffold in modern drug design due to its three-dimensional complexity and capacity to enhance key physicochemical parameters. This spirocyclic system incorporates a quaternary spiro carbon atom that bridges a cyclobutane ring and a nitrogen-containing heterocycle, enforcing structural rigidity and reducing rotatable bond count. Such conformational constraint enables precise orientation of pharmacophoric elements while minimizing entropic penalties upon target binding [1] [4]. Studies demonstrate that integrating this motif elevates the fraction of sp³-hybridized carbons (Fsp³), correlating with improved clinical translation success rates. For example, Johansson et al. documented that replacing a morpholine moiety with a 6-azaspiro[3.4]octane derivative in melanin-concentrating hormone receptor 1 (MCHr1) antagonists significantly reduced log D values (by 0.5–1.2 units), enhanced metabolic stability (2.3-fold increase in microsomal half-life), and diminished hERG affinity [1].

The scaffold’s vectorial topology allows simultaneous exploration of multiple binding pockets. In SHP2 phosphatase inhibitors, spirocyclic analogues maintained critical hydrogen-bonding interactions through optimal positioning of an amine functionality, achieving comparable enzymatic potency (IC₅₀ < 100 nM) while boosting cellular efficacy 8-fold relative to non-spiro counterparts [1]. Similarly, Olaparib-derived poly(ADP-ribose) polymerase (PARP) inhibitors incorporating diazaspiro[3.3]heptane exhibited 12-fold selectivity for PARP-1 over other PARP family members, attributed to the motif’s ability to disrupt off-target interactions while conserving target engagement [1].

Table 1: Impact of 6-Azaspiro[3.4]octane Incorporation on Drug Properties

Compound SeriesKey Parameter ImprovementMagnitude of Change
MCHr1 Antagonistslog D Reduction0.5–1.2 units
Metabolic Stability (t₁/₂)2.3-fold increase
SHP2 InhibitorsCellular Efficacy8-fold increase
PARP Inhibitors (Olaparib)PARP-1 Selectivity Index12-fold increase

Optimized Routes for Spirocyclic Carbonate/Aldehyde Bisulfite Adduct Synthesis

Synthetic access to functionalized 6-azaspiro[3.4]octane derivatives relies on convergent strategies that couple spirocyclic fragments with peptide-mimetic warheads. A robust methodology involves treating spirocyclic alcohols (e.g., 6-oxa-2-azaspiro[3.4]octane) with N,N′-disuccinimidyl carbonate (DSC) to form mixed carbonates, followed by nucleophilic displacement with amino alcohol precursors. Subsequent Dess-Martin periodinane oxidation yields aldehyde-bearing inhibitors critical for covalent targeting of cysteine proteases [2] [4]. For enhanced stability and solubility, aldehydes are converted to aldehyde bisulfite adducts (e.g., sodium hydroxymethanesulfonate derivatives), which serve as prodrugs that regenerate the active aldehyde in situ [2].

Alternative routes leverage tert-butyl-protected intermediates for orthogonal functionalization. As exemplified by tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate synthesis, sequential cyclization of diol/carboxylic acid precursors, chlorosulfonylation, and carbamate formation with tert-butyl chloroformate enables modular construction. Purification via column chromatography or recrystallization achieves >95% purity, with reaction efficiency enhanced by triethylamine-mediated carbamate coupling [4]. Critical to scalability is solvent selection: ethereal solvents promote cyclization yields, while polar aprotic solvents optimize carbonate coupling (75–92% yields across steps) [4] [5].

Table 2: Synthetic Routes to 6-Azaspiro[3.4]octane Derivatives

Synthetic RouteKey Reagents/StepsYield Range
Carbonate Coupling/Oxidation1. DSC activation of spirocyclic alcohol65–85%
2. Aminolysis with amino alcohol
3. Dess-Martin oxidation to aldehyde
Bisulfite Adduct Formation1. NaHSO₃ treatment of aldehyde70–90%
tert-Butoxycarbonyl Protection1. Cyclization + chlorosulfonylation60–75%
2. tert-Butyl chloroformate coupling

Comparative Analysis of Azetidine vs. Azaspiro Derivatives in Target Engagement

Structural comparisons between azetidine and 6-azaspiro[3.4]octane derivatives reveal profound influences on target engagement breadth and depth. Biochemical profiling of SARS-CoV-2 3CLpro inhibitors demonstrated that spirocyclic analogues consistently outperformed azetidine counterparts, with compound 3c (6-azaspiro[3.4]octane-derived) exhibiting 4.8-fold greater potency (IC₅₀ = 0.26 μM) than azetidine-based compound 12c (IC₅₀ = 3.05 μM). This enhancement is attributed to the spirocycle’s ability to access deep subpockets within the enzyme’s S4 binding site via conformational extension [2].

Cocrystal structures corroborate these findings: While azetidines adopt planar orientations with limited contact surfaces, the 6-azaspiro[3.4]octane scaffold induces a tilted binding pose that maximizes van der Waals contacts with residues His163, Glu166, and Phe140. This results in 30% larger buried surface area and improved enthalpy-driven binding [2]. In monoacylglycerol lipase (MAGL) inhibitors, spirocycles substituted with bioisosteric carbamates exhibited 15-fold higher lipophilic ligand efficiency (LLE = 6.1) than azetidine-derived lactams (LLE = 4.0), translating to superior in vivo target modulation at 0.3 mg/kg doses [8].

Computational analyses further rationalize these advantages. Spirocyclic derivatives exhibit lower topological polar surface area (TPSA = 46.6 Ų vs. 35–40 Ų for azetidines) and balanced lipophilicity (consensus log P = 1.58), aligning with improved blood-brain barrier penetrance—a critical factor for CNS targets. Additionally, fraction Csp³ values >0.80 correlate with enhanced aqueous solubility (6.36 mg/mL predicted) and reduced metabolic clearance [5] [8].

Table 3: Performance Comparison: Azetidine vs. 6-Azaspiro[3.4]octane Derivatives

ParameterAzetidine Derivatives6-Azaspiro[3.4]octane Derivatives
SARS-CoV-2 3CLpro IC₅₀2.50–3.65 μM0.24–0.85 μM
MAGL Inhibitor LLE4.06.1
Fraction Csp³0.45–0.600.83–0.88
TPSA35–40 Ų46–50 Ų
Metabolic Stability (t₁/₂)<30 min (rat hepatocytes)>90 min (rat hepatocytes)

Properties

CAS Number

2167976-45-4

Product Name

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate

IUPAC Name

methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate

Molecular Formula

C9H13NO3

Molecular Weight

183.207

InChI

InChI=1S/C9H13NO3/c1-13-8(12)6-2-9(3-6)4-7(11)10-5-9/h6H,2-5H2,1H3,(H,10,11)

InChI Key

HXIWKDZOPHCLSU-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2(C1)CC(=O)NC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.